UNC0646

Catalog No.
S548267
CAS No.
1320288-17-2
M.F
C36H59N7O2
M. Wt
621.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
UNC0646

CAS Number

1320288-17-2

Product Name

UNC0646

IUPAC Name

N-(1-cyclohexylpiperidin-4-yl)-6-methoxy-7-(3-piperidin-1-ylpropoxy)-2-(4-propan-2-yl-1,4-diazepan-1-yl)quinazolin-4-amine

Molecular Formula

C36H59N7O2

Molecular Weight

621.9 g/mol

InChI

InChI=1S/C36H59N7O2/c1-28(2)41-19-10-20-43(24-23-41)36-38-32-27-34(45-25-11-18-40-16-8-5-9-17-40)33(44-3)26-31(32)35(39-36)37-29-14-21-42(22-15-29)30-12-6-4-7-13-30/h26-30H,4-25H2,1-3H3,(H,37,38,39)

InChI Key

OUKWLRHRXOPODD-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

UNC0646, UNC 0646, UNC-0646

Canonical SMILES

CC(C)N1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NC4CCN(CC4)C5CCCCC5)OC)OCCCN6CCCCC6

The exact mass of the compound N-(1-cyclohexylpiperidin-4-yl)-2-(4-isopropyl-1,4-diazepan-1-yl)-6-methoxy-7-(3-(piperidin-1-yl)propoxy)quinazolin-4-amine is 621.47302 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

UNC0646 is a selective and cell-permeable 7-aminoalkoxy-quinazoline inhibitor of the histone methyltransferases G9a (EHMT2) and GLP (EHMT1). In procurement and assay design, it is prioritized for its low nanomolar biochemical potency and its wide separation of functional target engagement from general cellular toxicity. While its intrinsic lipophilicity limits direct aqueous solubility, this physical property has been successfully leveraged in advanced formulation workflows, making it a validated payload for nanodiamond-mediated and nanoparticle delivery systems. [1]

Substituting UNC0646 with first-generation G9a inhibitors like BIX-01294 frequently compromises experimental integrity due to severe off-target cellular toxicity and a narrow therapeutic window. While BIX-01294 requires micromolar concentrations to achieve target inhibition, UNC0646 operates in the low nanomolar range, preventing confounding viability issues during prolonged epigenetic assays. Furthermore, while closely related analogs like UNC0638 offer good baseline performance, UNC0646 exhibits superior toxicity-to-function ratios in specific high-value cell lines (such as MCF7 and 22RV1). For translational applications, generic substitution with other lipophilic compounds without UNC0646's specific structural profile can disrupt the precise physical adsorption dynamics required for pH-responsive nanocarrier formulations. [1][2]

Biochemical Target Affinity and Potency

UNC0646 demonstrates biochemical potency against G9a, operating at a fraction of the concentration required by first-generation inhibitors. When compared directly, UNC0646 achieves an IC50 of 6 nM, whereas the legacy comparator BIX-01294 requires approximately 1.7 to 2.7 μM for similar inhibition. [1]

Evidence DimensionG9a (EHMT2) Inhibition IC50
Target Compound Data6 nM
Comparator Or BaselineBIX-01294 (1.7 - 2.7 μM)
Quantified Difference>250-fold higher biochemical potency
ConditionsIn vitro biochemical assay

Enables complete target engagement at low nanomolar concentrations, minimizing the risk of off-target interactions common with micromolar-dosed inhibitors.

Cellular Toxicity-to-Function Ratio

A critical procurement differentiator for UNC0646 is its quantitative separation of functional epigenetic modulation from general cytotoxicity. In MCF7 cell assays, UNC0646 achieves a functional IC50 of 10 nM against a toxicity EC50 of 4.7 μM, yielding a toxicity-to-function ratio of 470. In contrast, the baseline comparator BIX-01294 exhibits a highly restrictive ratio of just 5.6, severely limiting its utility in live-cell assays. [1]

Evidence DimensionToxicity-to-Function Ratio (EC50/IC50)
Target Compound Data470 (MCF7 cells)
Comparator Or BaselineBIX-01294 (5.6)
Quantified Difference~84-fold wider cellular therapeutic window
ConditionsMCF7 breast cancer cell line assay

Ensures that observed phenotypic changes are driven by true epigenetic modulation rather than confounding compound-induced cytotoxicity.

Nanocarrier Formulation Compatibility

While the intrinsic water insolubility of free UNC0646 limits direct intravenous use, this property makes it an ideal payload for advanced nanocarrier systems. UNC0646 readily forms stable ND-UNC0646 complexes via rapid physical adsorption onto nanodiamonds. This formulation strategy transforms the water-insoluble compound into a dispersible, pH-responsive therapeutic agent suitable for intravenous administration, outperforming unformulated baselines in translational models. [1]

Evidence DimensionAqueous Dispersibility and Release Profile
Target Compound DataHighly dispersible with pH-responsive release (as ND-UNC0646 complex)
Comparator Or BaselineFree UNC0646 (Water-insoluble, poor in vivo delivery)
Quantified DifferenceTransition from insoluble to IV-compatible formulation
ConditionsNanodiamond (ND) physical adsorption and delivery platform

Validates the compound's suitability as a payload for advanced nanoparticle-based drug delivery systems in translational in vivo models.

Cellular Epigenetic Profiling in Sensitive Cell Lines

Due to its exceptional toxicity-to-function ratio (e.g., 470 in MCF7 and 510 in 22RV1), UNC0646 is the preferred tool compound for prolonged live-cell assays where general cytotoxicity must be decoupled from G9a/GLP-mediated epigenetic reprogramming. [1]

Payload for Advanced Nanoparticle Delivery Systems

The specific lipophilicity and binding profile of UNC0646 make it highly suitable for physical adsorption onto nanodiamonds and other nanocarriers, enabling the development of pH-responsive, intravenously administrable formulations for translational oncology models. [2]

High-Fidelity G9a/GLP Target Validation

Operating at a 6 nM IC50, UNC0646 is the optimal choice for confirming EHMT1/EHMT2 target engagement, completely replacing first-generation micromolar inhibitors like BIX-01294 to eliminate off-target confounding variables.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6.9

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

621.47302415 Da

Monoisotopic Mass

621.47302415 Da

Heavy Atom Count

45

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Z5F4D95Y7J

Wikipedia

N-(1-cyclohexyl-4-piperidinyl)-6-methoxy-7-[3-(1-piperidinyl)propoxy]-2-(4-propan-2-yl-1,4-diazepan-1-yl)-4-quinazolinamine

Dates

Last modified: 08-15-2023
1: Bittencourt D, Wu DY, Jeong KW, Gerke DS, Herviou L, Ianculescu I, Chodankar R, Siegmund KD, Stallcup MR. G9a functions as a molecular scaffold for assembly of transcriptional coactivators on a subset of glucocorticoid receptor target genes. Proc Natl Acad Sci U S A. 2012 Nov 27;109(48):19673-8. doi: 10.1073/pnas.1211803109. Epub 2012 Nov 14. PubMed PMID: 23151507; PubMed Central  PMCID: PMC3511704.

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